![molecular formula C13H14N2O2 B2427365 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide CAS No. 1226458-19-0](/img/structure/B2427365.png)
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide” is a cyclopropane derivative . Cyclopropane derivatives are a class of compounds that have been studied for their bioactivity .
Synthesis Analysis
The synthesis of similar cyclopropane derivatives involves reactions with various reagents. For instance, Ethyl 1-cyano-1-cyclopropanecarboxylate can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO .Molecular Structure Analysis
The structure of similar cyclopropane derivatives has been studied using various techniques such as X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis .Scientific Research Applications
Ketol-Acid Reductoisomerase Inhibitor
Ketol-acid reductoisomerase (KARI) catalyzes the second common step in branched-chain amino acid biosynthesis . The likely transition state is a cyclopropane derivative, thus a series of new cyclopropane derivatives, such as 1-cyano-N-substituted-cyclopropanecarboxamide, were designed and synthesized . Their structures were verified by 1H NMR, FTIR spectrum, MS and elemental analysis .
Potential Biological Activities
The compound’s structure suggests it could have potential biological activities. For instance, indole derivatives, which share some structural similarities with 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s possible that 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide could exhibit similar activities.
Synthesis of New Derivatives
The compound could be used as a starting material for the synthesis of new derivatives. The cyclopropane core of the molecule is a versatile building block in organic synthesis, and the cyano and carboxamide groups offer multiple sites for further functionalization .
Mechanism of Action
Target of Action
The primary target of 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide is Ketol-acid reductoisomerase (KARI) . KARI is an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids . , making it an attractive target for agrochemical and medicinal discovery.
Mode of Action
The compound interacts with its target, KARI, by mimicking the transition state of the reaction that KARI catalyzes . This reaction involves an alkyl migration from one carbon atom to its neighboring atom . The compound, being a cyclopropane derivative, is designed to resemble this transition state, thereby inhibiting the action of KARI .
Biochemical Pathways
By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This is the second common step in this biosynthetic pathway . The disruption of this pathway can have significant downstream effects, particularly in organisms that rely on this pathway for the production of essential amino acids .
Result of Action
The inhibition of KARI by 1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide can lead to a decrease in the production of branched-chain amino acids . This can have various molecular and cellular effects, depending on the specific organism and the role of these amino acids within that organism .
Safety and Hazards
properties
IUPAC Name |
1-cyano-N-(2-ethoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-11-6-4-3-5-10(11)15-12(16)13(9-14)7-8-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNVGPASKSFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-(2-ethoxyphenyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.